4-Chloro-3-methylphenyl ethyl sulfide
CAS No.: 1314955-58-2
Cat. No.: VC7095416
Molecular Formula: C9H11ClS
Molecular Weight: 186.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314955-58-2 |
|---|---|
| Molecular Formula | C9H11ClS |
| Molecular Weight | 186.7 |
| IUPAC Name | 1-chloro-4-ethylsulfanyl-2-methylbenzene |
| Standard InChI | InChI=1S/C9H11ClS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 |
| Standard InChI Key | GGCVZPGIDHVEOA-UHFFFAOYSA-N |
| SMILES | CCSC1=CC(=C(C=C1)Cl)C |
Introduction
Structural and Molecular Characteristics
4-Chloro-3-methylphenyl ethyl sulfide belongs to the class of aryl sulfides, featuring a benzene ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and an ethyl sulfide group at the 1-position. Its IUPAC name, 1-chloro-4-ethylsulfanyl-2-methylbenzene, reflects this substitution pattern. The compound’s molecular structure is critical to its reactivity, as the electron-withdrawing chlorine atom and the electron-donating methyl group influence the aromatic ring’s electronic density.
Table 1: Molecular Data for 4-Chloro-3-methylphenyl Ethyl Sulfide
| Property | Value |
|---|---|
| CAS No. | 1314955-58-2 |
| Molecular Formula | |
| Molecular Weight | 186.7 g/mol |
| IUPAC Name | 1-chloro-4-ethylsulfanyl-2-methylbenzene |
| SMILES | CCSC1=CC(=C(C=C1)Cl)C |
| InChI Key | GGCVZPGIDHVEOA-UHFFFAOYSA-N |
The compound’s Standard InChI (InChI=1S/C9H11ClS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3) provides a detailed representation of its atomic connectivity and stereochemistry.
Synthesis and Industrial Production
The synthesis of 4-Chloro-3-methylphenyl ethyl sulfide typically proceeds via nucleophilic substitution reactions. A common route involves the reaction of 4-chloro-3-methylphenyl thiol with ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base such as sodium hydroxide:
Industrial-scale production often employs continuous flow reactors to optimize reaction conditions, enhance yield (typically >85%), and minimize byproducts.
Recent advancements in chlorination methodologies, such as the use of sulfuryl chloride with poly(alkylene sulfide)s, have improved the para-selectivity of chlorinated intermediates required for this synthesis . For example, chlorination of m-cresol derivatives using these catalysts achieves para/ortho ratios exceeding 10:1, ensuring high-purity starting materials .
Physicochemical Properties
While solubility data for 4-Chloro-3-methylphenyl ethyl sulfide remain unreported, its structural analogs suggest moderate lipophilicity, making it soluble in organic solvents like dichloromethane or ethyl acetate. The compound’s boiling point and melting point are inferred to align with similar sulfides (e.g., 110–130°C for liquid analogs), though experimental validation is needed.
The electron-deficient aromatic ring due to the chlorine substituent enhances its susceptibility to electrophilic substitution reactions, while the ethyl sulfide group acts as a weak nucleophile. This duality enables its use in cross-coupling reactions and as a ligand in coordination chemistry.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Sulfides
| Compound | Structural Features | Key Differences |
|---|---|---|
| 3-Chloro-4-methylphenyl ethyl sulfide | Chlorine at 3-position, methyl at 4-position | Altered electronic distribution |
| CEES (ClCH2CH2SCH2CH3) | Aliphatic sulfide | Higher volatility and toxicity |
| 4-Chloro-3-methylphenyl acetate | Acetate ester instead of ethyl sulfide | Enhanced hydrolytic stability |
The position of substituents on the aromatic ring significantly impacts reactivity. For instance, shifting the chlorine atom from the 4- to the 3-position reduces electrophilic substitution rates due to steric hindrance from the methyl group .
Applications and Industrial Relevance
This compound’s primary application lies in organic synthesis, where it serves as a precursor for pharmaceuticals, agrochemicals, and ligands. For example, it can undergo oxidation to sulfones or participate in Ullmann-type couplings to form biaryl structures.
In material science, its potential as a monomer for conductive polymers is under exploration, leveraging the sulfur atom’s lone pairs for electron transport.
Future Research Directions
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Toxicological Profiling: Systematic studies to determine acute and chronic toxicity.
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Solubility and Stability: Experimental measurements under varying pH and temperature conditions.
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Pharmacological Screening: Evaluation of antimicrobial or anticancer activity in vitro.
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Catalytic Applications: Investigation of its role in transition metal catalysis.
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